![molecular formula C21H15Cl5N2O4 B5840288 2-(2,4-dichlorophenoxy)-N'-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide](/img/structure/B5840288.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N’-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide is a complex organic compound characterized by the presence of multiple chlorinated phenoxy groups and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as chlorination, esterification, and condensation reactions, followed by purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxy acids, while reduction may produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N’-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, including signal transduction pathways and gene expression. The compound’s effects may be mediated through its ability to bind to and modulate the activity of these targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar chlorinated phenoxy groups.
2,4,6-Trichlorophenol: A compound with multiple chlorinated phenol groups, used in various industrial applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]propanehydrazide is unique due to its combination of chlorinated phenoxy groups and a furan ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl5N2O4/c1-11(31-19-5-2-12(22)6-16(19)24)21(29)28-27-9-14-3-4-15(32-14)10-30-20-17(25)7-13(23)8-18(20)26/h2-9,11H,10H2,1H3,(H,28,29)/b27-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCPCCHAYLMYSC-OXUBWTJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(O1)COC2=C(C=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(O1)COC2=C(C=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
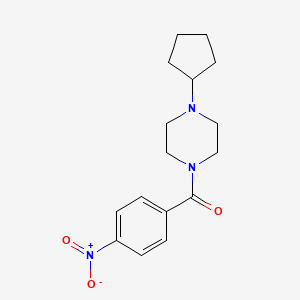
![N-(4-CHLOROPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B5840210.png)
![4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5840222.png)
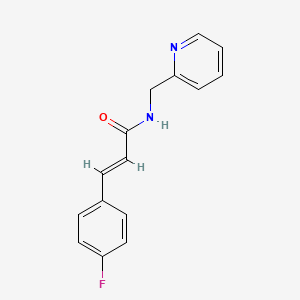
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(1-NAPHTHYL)ACETAMIDE](/img/structure/B5840238.png)
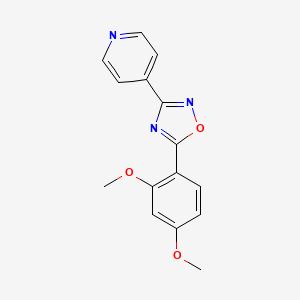
![N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5840250.png)
![2-chloro-N-[3-(dimethylamino)-3-oxopropyl]benzamide](/img/structure/B5840259.png)
![(2-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5840273.png)
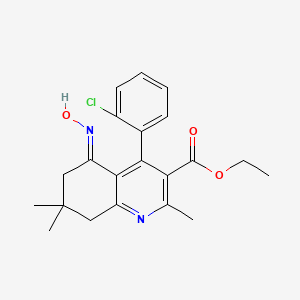
![(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B5840281.png)
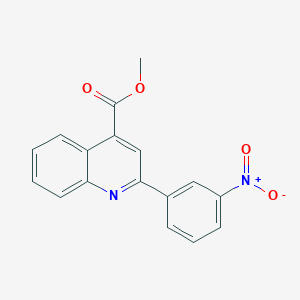
![3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B5840304.png)
![N-benzyl-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5840311.png)
